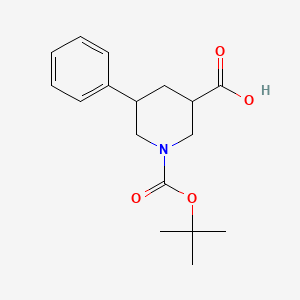

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660675 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-99-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-5-phenylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Boc-5-phenylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a phenyl group onto the piperidine scaffold, this molecule offers a unique structural motif for exploring new chemical space in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, and explores its potential applications, grounding all claims in established chemical principles and relevant literature.

Introduction: A Scaffold of Therapeutic Potential

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The introduction of a phenyl substituent, as seen in many phenylpiperidine-based drugs, can significantly influence receptor binding and overall pharmacological activity.[2] 1-Boc-5-phenylpiperidine-3-carboxylic acid combines the N-Boc protected piperidine core, which allows for controlled synthetic manipulations, with a strategically placed phenyl group and a carboxylic acid handle for further derivatization.[3] This trifunctional architecture makes it a highly valuable intermediate for the synthesis of complex molecules targeting a range of biological pathways.

Physicochemical and Spectroscopic Properties

Data Summary Table

| Property | Predicted/Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C₁₇H₂₃NO₄ | Derived from its chemical structure. |

| Molecular Weight | 305.37 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for Boc-protected amino acids.[4] |

| Melting Point | 160-180 °C | The related (S)-1-Boc-piperidine-3-carboxylic acid has a melting point of 165-169 °C. The presence of the phenyl group is expected to slightly increase the melting point due to increased molecular weight and potential for pi-stacking interactions.[4] |

| Solubility | Soluble in methanol, chloroform, and dichloromethane. Limited solubility in water. | The Boc group and phenyl ring impart significant organic character, while the carboxylic acid provides some polarity. |

| pKa | ~4-5 | Typical for a carboxylic acid. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the phenyl group (multiplets in the 7.2-7.4 ppm region), and the piperidine ring protons (a series of multiplets between 1.5 and 4.0 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet downfield, typically above 10 ppm.[5]

-

¹³C NMR: The carbon spectrum will feature a signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the phenyl ring carbons (between 125-145 ppm). The piperidine ring carbons will appear in the aliphatic region (generally 25-60 ppm).[5]

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the Boc protecting group.

-

O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[6][7]

-

C=O Stretch: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O will appear as a strong, sharp peak around 1700-1725 cm⁻¹, while the urethane C=O of the Boc group will be present at approximately 1680-1700 cm⁻¹.[3][6]

-

C-O Stretch: A C-O stretching vibration for the carboxylic acid is expected between 1210-1320 cm⁻¹.[6]

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be readily observed as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.[8]

Synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic acid

Experimental Protocol

Step 1: Synthesis of Diethyl 2-phenyl-4-oxopimelate

-

To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous ethanol, add diethyl acetonedicarboxylate.

-

Cool the mixture to 0°C and add benzaldehyde.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reductive Amination and Cyclization to form Ethyl 5-phenylpiperidine-3-carboxylate

-

Dissolve the product from Step 1 in methanol and add ammonium acetate.

-

Add sodium cyanoborohydride portion-wise at 0°C.

-

Stir the reaction at room temperature for 48 hours.

-

Acidify the reaction mixture with concentrated HCl and then basify with sodium hydroxide solution.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to give the cyclized piperidine derivative.

Step 3: Boc Protection of the Piperidine Nitrogen

-

Dissolve the ethyl 5-phenylpiperidine-3-carboxylate in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or diisopropylethylamine.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield ethyl 1-Boc-5-phenylpiperidine-3-carboxylate.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

-

Dissolve the Boc-protected ester in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3-4 with dilute HCl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to yield 1-Boc-5-phenylpiperidine-3-carboxylic acid.

Synthetic Workflow Diagram

Caption: Derivatization possibilities of the core scaffold.

Safety and Handling

As with all laboratory chemicals, 1-Boc-5-phenylpiperidine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Boc-5-phenylpiperidine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperidine, a phenyl group, and a carboxylic acid offers a wealth of opportunities for synthetic diversification. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling researchers to access this important scaffold for the development of novel therapeutic agents.

References

-

G. Nagendra, H. S. Yathirajan, C. R. Slariya, B. Narayana, and B. K. Sarojini, “Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates,” Molecules, vol. 23, no. 9, p. 2206, Sep. 2018. Available: [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available: [Link]

- “Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.” Google Patents.

-

“Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives.” ResearchGate. Available: [Link]

- “PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.” Google Patents.

-

“Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.” 质谱学报. Available: [Link]

-

R. L. Glennon, “Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands,” Journal of Medicinal Chemistry, vol. 35, no. 22, pp. 4335–4340, 1992. Available: [Link]

-

“Spectra and physical data of (A2) :.” The Royal Society of Chemistry. Available: [Link]

-

D. S. Ghotekar, P. P. Mahulikar, and R. S. Talele, “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications,” Molecules, vol. 27, no. 19, p. 6571, Oct. 2022. Available: [Link]

-

“PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.” Technical Disclosure Commons. Available: [Link]

-

“A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.” Organic Syntheses Procedure. Available: [Link]

-

M. A. M. Al-Shboul, M. A. A. Al-Momani, and M. A. Al-Aboudi, “Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels,” Molecules, vol. 22, no. 1, p. 116, Jan. 2017. Available: [Link]

-

“Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.” ResearchGate. Available: [Link]

-

B. C. Smith, “The C=O Bond, Part III: Carboxylic Acids,” Spectroscopy, vol. 33, no. 1, pp. 14–20, Jan. 2018. Available: [Link]

-

“Chemical shifts.” UCL. Available: [Link]

-

“Carboxylate bands [cm −1 ] in the IR spectra of 1-11.” ResearchGate. Available: [Link]

-

“(A-C) Mass spectra of compounds 1-3 obtained by GC-EI-TOF-MS together with their probable fragmentation pathways. …” ResearchGate. Available: [Link]

-

“Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.” Life Science Journal. Available: [Link]

-

“11.5: Infrared Spectra of Some Common Functional Groups.” Chemistry LibreTexts. Available: [Link]

-

B. Feng et al., “Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate,” Indian Journal of Heterocyclic Chemistry, vol. 28, no. 4, pp. 503–505, 2018. Available: [Link]

-

“Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.” The Royal Society of Chemistry. Available: [Link]

-

“tert-Butyl piperazine-1-carboxylate.” PubChem. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

An In-depth Technical Guide to the Structural Elucidation of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic Acid and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive crystal structure for 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS 885274-99-7) has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive framework for its structural elucidation by leveraging a detailed analysis of a closely related analog, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, for which a crystal structure has been determined. The principles, protocols, and structural insights presented herein are directly applicable to the target compound.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

Substituted piperidine scaffolds are privileged structures in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their conformational flexibility, ability to present substituents in well-defined three-dimensional space, and favorable physicochemical properties make them ideal for targeting a wide range of biological receptors and enzymes. The title compound, this compound, and its analogs are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled synthetic transformations, while the phenyl and carboxylic acid moieties provide handles for further derivatization and interaction with biological targets. Understanding the solid-state conformation and supramolecular interactions of these building blocks is crucial for rational drug design, as these features can influence solubility, stability, and ultimately, bioavailability.

Synthesis and Crystallization: A Practical Workflow

The synthesis of N-Boc protected piperidine carboxylic acids is well-established, typically involving the protection of the piperidine nitrogen followed by functionalization or starting from a pre-functionalized piperidine ring. While a specific, detailed synthesis for this compound is not extensively reported, a generalizable synthetic approach can be outlined.

Generalized Synthetic Workflow

The synthesis of the target compound and its analogs can be approached through several routes, often starting from commercially available piperidine derivatives. A common strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the phenyl and carboxylic acid substituents.

Caption: Generalized synthetic workflow for N-Boc-phenylpiperidine-carboxylic acids.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount. The choice of solvent system is critical and often determined empirically.

-

Solvent Selection: Begin with a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common choices for carboxylic acids include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Crystal Structure Analysis: Insights from an Analog

As a predictive model, we will examine the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1]. This analysis provides a robust foundation for understanding the likely structural features of the 5-phenyl substituted target compound.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1].

| Parameter | Value |

| Chemical Formula | C₁₁H₁₉NO₄ |

| Formula Weight | 229.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.542(2) |

| b (Å) | 5.867(1) |

| c (Å) | 18.598(4) |

| β (°) | 104.53(3) |

| Volume (ų) | 1219.0(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.248 |

| Hydrogen Bonding | O—H⋯O, C—H⋯O |

Molecular Conformation

In the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, the piperidine ring adopts a stable chair conformation [1]. This is the expected low-energy conformation for such systems. The tert-butoxycarbonyl group and the carboxylic acid group are both in equatorial positions, which minimizes steric strain.

For the target molecule, this compound, the piperidine ring is also expected to adopt a chair conformation. The relative stereochemistry of the phenyl and carboxylic acid groups (cis or trans) will dictate whether they occupy axial or equatorial positions. The thermodynamically more stable isomer will likely have the bulky phenyl and carboxylic acid groups in equatorial positions to minimize 1,3-diaxial interactions.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is dominated by intermolecular hydrogen bonds[1]. The carboxylic acid groups form classic centrosymmetric dimers via strong O—H⋯O hydrogen bonds. Additionally, C—H⋯O interactions involving the piperidine ring and the carbonyl oxygen of the Boc group contribute to the formation of a layered structure[1].

Caption: Schematic of key hydrogen bonding interactions in piperidine carboxylic acids.

It is highly probable that this compound will also exhibit similar hydrogen-bonded carboxylic acid dimers. The presence of the phenyl group may introduce additional π-stacking or C-H···π interactions, which could lead to a more complex and densely packed crystal structure.

Implications for Drug Development

The solid-state structure of a pharmaceutical building block has significant downstream implications:

-

Conformational Rigidity: A well-defined, low-energy conformation in the solid state can be used as a starting point for computational modeling and docking studies. The chair conformation of the piperidine ring and the preferred orientation of its substituents are key parameters for designing molecules that fit into a specific binding pocket.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network, will influence the compound's melting point and its solubility in various solvents. A highly stable crystal lattice will generally have lower solubility.

-

Polymorphism: Substituted piperidines can exhibit polymorphism, where different crystal packing arrangements of the same molecule exist. Different polymorphs can have different physical properties, which is a critical consideration in drug formulation and regulatory affairs.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its close analog, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, provides a strong predictive framework. Researchers working with this compound should anticipate a chair conformation for the piperidine ring and a crystal packing dominated by hydrogen-bonded carboxylic acid dimers. The experimental protocols for synthesis and crystallization outlined in this guide provide a practical starting point for obtaining single crystals. The elucidation of the precise crystal structure of the title compound would be a valuable contribution to the field, further refining our understanding of this important class of molecules and aiding in the development of novel therapeutics.

References

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64(9), o2273. (2008). [Link]

Sources

Navigating the NMR Landscape of 1-Boc-5-phenylpiperidine-3-carboxylic acid: A Technical Guide

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The structural complexity of 1-Boc-5-phenylpiperidine-3-carboxylic acid, with its stereocenter and conformationally flexible piperidine ring, gives rise to a nuanced NMR spectrum. The following tables present the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used:

Caption: Molecular structure of 1-Boc-5-phenylpiperidine-3-carboxylic acid with atom numbering.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-2, H-6 | 2.8 - 4.2 | Multiplet | - | Protons adjacent to the nitrogen atom are deshielded. The Boc group influences their chemical environment, often leading to broad or complex signals due to restricted rotation around the N-C(O) bond. |

| H-3 | 2.5 - 2.9 | Multiplet | - | Methine proton alpha to the carboxylic acid group, expected to be deshielded.[1] |

| H-4 | 1.6 - 2.2 | Multiplet | - | Methylene protons on the piperidine ring. |

| H-5 | 2.9 - 3.4 | Multiplet | - | Methine proton alpha to the phenyl group, deshielded by the aromatic ring current. |

| Phenyl-H | 7.1 - 7.4 | Multiplet | - | Aromatic protons of the phenyl substituent. |

| Boc-CH₃ | 1.4 - 1.5 | Singlet | - | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

| COOH | 10 - 12 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[1][2] |

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | 40 - 50 | Carbons adjacent to the nitrogen atom. The presence of the electron-withdrawing Boc group causes a downfield shift. |

| C-3 | 40 - 45 | Methine carbon bearing the carboxylic acid group. |

| C-4 | 25 - 35 | Methylene carbon of the piperidine ring. |

| C-5 | 40 - 45 | Methine carbon bearing the phenyl group. |

| C=O (COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][2] |

| C (Boc) | 154 - 156 | The carbonyl carbon of the Boc protecting group. |

| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| (CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group. |

| Phenyl C1' | 140 - 145 | The ipso-carbon of the phenyl ring attached to the piperidine. |

| Phenyl C2', C6' | 126 - 129 | Ortho-carbons of the phenyl ring. |

| Phenyl C3', C5' | 128 - 130 | Meta-carbons of the phenyl ring. |

| Phenyl C4' | 127 - 129 | Para-carbon of the phenyl ring. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following section details a validated procedure for the analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.

Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are often preferred to ensure solubility and to observe the acidic proton. The choice of solvent can influence chemical shifts.[3]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Structural Elucidation using 2D NMR Spectroscopy

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for a molecule with overlapping multiplets like 1-Boc-5-phenylpiperidine-3-carboxylic acid.[4][5]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be crucial for tracing the connectivity of the protons within the piperidine ring. For instance, a cross-peak between the signals for H-3 and the H-4 protons would confirm their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It provides an unambiguous link between the ¹H and ¹³C spectra. For example, the proton signal assigned to the Boc-CH₃ group at ~1.45 ppm would show a correlation to the carbon signal at ~28 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations would include:

-

The Boc-CH₃ protons to the Boc quaternary carbon and the Boc carbonyl carbon.

-

The H-2 and H-6 protons to the Boc carbonyl carbon.

-

The H-3 proton to the carboxylic acid carbonyl carbon.

-

The H-5 proton to the carbons of the phenyl ring.

-

Caption: Simplified diagram of key predicted 2D NMR correlations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of 1-Boc-5-phenylpiperidine-3-carboxylic acid. By following the detailed experimental protocol and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related molecules. The principles of chemical shift prediction, based on the electronic and steric environment of each nucleus, combined with the power of modern NMR techniques, provide a robust and self-validating system for structural characterization in the field of drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

A Senior Application Scientist's Guide to the Solubility of 1-Boc-5-phenylpiperidine-3-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Boc-5-phenylpiperidine-3-carboxylic acid, a key building block in contemporary drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this paper establishes a framework for predicting its solubility based on first principles of physical organic chemistry. We will dissect the molecule's structural components—the lipophilic Boc and phenyl groups, the polar piperidine core, and the ionizable carboxylic acid—to forecast its behavior in a range of organic solvents. This theoretical foundation is complemented by a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate precise, reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's physicochemical properties to advance their research and development efforts.

Introduction: The Significance of Solubility in Drug Development

1-Boc-5-phenylpiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine scaffold, substituted with a phenyl group, provides a valuable three-dimensional framework for interacting with biological targets, while the carboxylic acid and Boc-protected amine offer versatile handles for further chemical modification.[1] The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulation and manufacturing.

Therefore, a thorough understanding of the solubility of key intermediates like 1-Boc-5-phenylpiperidine-3-carboxylic acid is not merely an academic exercise; it is a crucial step in de-risking a drug development program. This guide will provide both the theoretical underpinnings and the practical steps necessary to characterize the solubility of this important molecule.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. Let's analyze the key structural features of 1-Boc-5-phenylpiperidine-3-carboxylic acid to predict its solubility profile.

-

The Nonpolar Moieties: Phenyl and tert-Butoxycarbonyl (Boc) Groups: The presence of a phenyl group and a bulky tert-butoxycarbonyl (Boc) protecting group imparts significant nonpolar, lipophilic character to the molecule. The Boc group is known to be stable in the presence of most nucleophiles and bases, making it a common choice in organic synthesis.[2] These nonpolar regions will favor solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

-

The Polar Core: Piperidine Ring: The piperidine ring itself is a polar heterocyclic amine.[3] While the nitrogen is protected as a carbamate, the overall ring structure still contributes to the molecule's polarity.

-

The Hydrogen-Bonding and Ionizable Group: Carboxylic Acid: The carboxylic acid functional group is a powerful determinant of solubility. It is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature will promote solubility in polar, protic solvents like alcohols. Furthermore, as an acidic functional group, it can be deprotonated in the presence of a base to form a carboxylate salt. This salt formation dramatically increases polarity and aqueous solubility.

Predicted Solubility in Different Solvent Classes:

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), as well as in polar protic solvents like methanol, ethanol, and isopropanol. Solvents with carbonyl functional groups have been noted to show a large increase in carboxylic acid solubility.[4][5]

-

Moderate to Low Solubility: Expected in nonpolar solvents like hexanes and toluene. The polar carboxylic acid and piperidine core will limit solubility in these purely nonpolar environments.

-

pH-Dependent Aqueous Solubility: The compound is expected to have low intrinsic solubility in neutral water due to the significant nonpolar surface area. However, its solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) due to the formation of the highly polar sodium carboxylate salt.[6] Conversely, in acidic aqueous solutions, the carboxylic acid will remain protonated, and solubility is expected to be low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL) for 1-Boc-5-phenylpiperidine-3-carboxylic acid is not widely published. The table below provides a qualitative prediction based on the structural analysis above and general principles of organic chemistry. This table should be used as a starting point for experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid and piperidine ring are incompatible with the nonpolar nature of the solvent. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | A good balance of polarity to solvate the entire molecule. The Boc and phenyl groups are well-solvated. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the carboxylic acid group, which is a strong driving force for dissolution. |

| Aqueous (Neutral) | Water (pH ~7) | Very Low | The large nonpolar surface area from the phenyl and Boc groups dominates, leading to hydrophobic behavior. |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO3 | High | Deprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[7] |

| Aqueous (Acidic) | 5% HCl | Very Low | The carboxylic acid remains protonated, and the molecule's overall low polarity in its neutral form prevents significant dissolution. |

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the solubility of 1-Boc-5-phenylpiperidine-3-carboxylic acid in various organic solvents. This method is designed to be self-validating by ensuring that a saturated solution is achieved.

Materials and Equipment

-

1-Boc-5-phenylpiperidine-3-carboxylic acid (solid)

-

Selected organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath (optional, for temperature control)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The overall workflow for determining solubility is depicted below.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of 1-Boc-5-phenylpiperidine-3-carboxylic acid (e.g., 10-20 mg) into a tared vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Add a small magnetic stir bar if using a magnetic stirrer.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Constant agitation is crucial.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis (HPLC Method):

-

Calibration Curve: Prepare a series of standard solutions of 1-Boc-5-phenylpiperidine-3-carboxylic acid of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.

-

Sample Measurement: Dilute the filtered sample solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original, saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Causality and Self-Validation in the Experimental Protocol

-

Why use an excess of solid? This is the cornerstone of the equilibrium solubility method. The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is saturated. Without it, you would only know that the solubility is at least the concentration you measured.

-

Why agitate for 24-48 hours? Dissolution can be a slow process, especially for crystalline solids. A prolonged equilibration time ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.

-

Why filter the sample? Any suspended solid particles in the aliquot taken for analysis will be dissolved upon dilution, leading to an artificially high and incorrect solubility measurement. A 0.22 µm or 0.45 µm filter effectively removes these particles.

-

Why use HPLC for quantification? HPLC is a highly sensitive and specific analytical technique. It allows for accurate quantification of the solute, even in the presence of minor impurities, and is adaptable to a wide range of organic solvents.

Conclusion

While specific, published quantitative solubility data for 1-Boc-5-phenylpiperidine-3-carboxylic acid remains elusive, a robust prediction of its behavior in various organic solvents can be made through a careful analysis of its molecular structure. The interplay between its nonpolar (Boc, phenyl) and polar/ionizable (carboxylic acid, piperidine) functionalities suggests high solubility in polar protic and aprotic solvents, with low solubility in nonpolar and neutral aqueous media. Crucially, its acidic nature predicts a significant increase in solubility in basic aqueous solutions. For researchers requiring precise data, the detailed experimental protocol provided herein offers a reliable and scientifically sound method for determining the solubility of this compound, ensuring data integrity and supporting the advancement of drug discovery and development programs.

References

- Bouling Chemical Co., Limited. (n.d.). 1-Boc-Piperidine-3-Carboxylic Acid Supplier China | CAS 139139-22-1.

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

American Chemical Society. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

-

ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scientific Research Publishing. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ChemSrc. (2025, August 21). N-BOC-piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

stereochemistry of 5-phenylpiperidine-3-carboxylic acid

An In-Depth Technical Guide to the Stereochemistry of 5-Phenylpiperidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpiperidine-3-carboxylic acid, a substituted analog of the well-known GABA reuptake inhibitor nipecotic acid, represents a molecule of significant interest in medicinal chemistry. Its rigidified scaffold, featuring both a lipophilic phenyl group and a polar carboxylic acid, makes it a compelling building block for novel therapeutics targeting the central nervous system and beyond. However, the presence of two stereocenters at the C3 and C5 positions gives rise to a complex stereochemical landscape of four distinct isomers. The precise three-dimensional arrangement of these substituents is not a trivial detail; it is the primary determinant of the molecule's biological activity, dictating how it interacts with specific protein targets. This guide provides a comprehensive exploration of the synthesis, separation, and analysis of the stereoisomers of 5-phenylpiperidine-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers navigating this challenging but rewarding chemical space.

The Stereochemical Landscape: Defining the Four Isomers

The core of 5-phenylpiperidine-3-carboxylic acid contains two chiral centers, at the carbon atoms bearing the carboxylic acid (C3) and the phenyl group (C5). This gives rise to 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers, which are also diastereomers of each other.

-

cis-Isomers : The substituents at C3 and C5 are on the same face of the piperidine ring. This pair consists of the (3R, 5S) and (3S, 5R) enantiomers. Note that the (3R, 5S) configuration is geometrically cis.

-

trans-Isomers : The substituents at C3 and C5 are on opposite faces of the ring. This pair consists of the (3R, 5R) and (3S, 5S) enantiomers.

The relationship between these isomers is fundamental to understanding their synthesis and biological function.

Stereocontrolled Synthesis: A Logic-Driven Approach

A robust strategy for accessing all four isomers involves a two-stage process: first, a diastereoselective synthesis to produce the racemic cis or trans pair, followed by enantioselective separation.

Diastereoselective Synthesis: Accessing the cis-Isomers

The most common and reliable method for establishing the cis stereochemistry is the catalytic hydrogenation of a planar aromatic precursor, 5-phenylnicotinic acid (or its ester).

Causality: The hydrogenation reaction proceeds via the delivery of hydrogen atoms from the surface of the catalyst (e.g., PtO₂, Pd/C). The substrate adsorbs onto the catalyst surface via its least sterically hindered face. Consequently, both hydrogen atoms are typically delivered to the same face of the pyridine ring, resulting in the preferential formation of the cis product.[1][2]

Sources

Methodological & Application

The Versatile Scaffold: 1-Boc-5-phenylpiperidine-3-carboxylic Acid as a Premier Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of the Phenylpiperidine Moiety

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal backbone for molecules designed to interact with complex biological targets. The introduction of a phenyl group onto the piperidine ring, as in 1-Boc-5-phenylpiperidine-3-carboxylic acid, adds a crucial element of aromatic interaction, further enhancing its potential for high-affinity binding to target proteins. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the carboxylic acid at the 3-position provide orthogonal handles for synthetic elaboration, making this molecule a highly versatile and valuable building block for the construction of diverse chemical libraries and the optimization of lead compounds.

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of 1-Boc-5-phenylpiperidine-3-carboxylic acid, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.

Synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic acid can be efficiently achieved from commercially available 5-phenylnicotinic acid through a two-step sequence involving catalytic hydrogenation to form the piperidine ring, followed by N-Boc protection. This process yields a mixture of cis and trans diastereomers, which can often be used as a mixture in subsequent reactions or separated by chromatography if a specific stereoisomer is required.

Protocol 1: Synthesis of 5-Phenylpiperidine-3-carboxylic Acid

Reaction Scheme:

A schematic for the hydrogenation of 5-phenylnicotinic acid.

Materials:

-

5-Phenylnicotinic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable pressure vessel, dissolve 5-phenylnicotinic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-phenylpiperidine-3-carboxylic acid as a mixture of cis and trans diastereomers. This crude product is often of sufficient purity for the next step.

Protocol 2: N-Boc Protection

Reaction Scheme:

A schematic for the N-Boc protection of 5-phenylpiperidine-3-carboxylic acid.

Materials:

-

5-Phenylpiperidine-3-carboxylic acid (from Protocol 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water, or Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the crude 5-phenylpiperidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1) or DCM.

-

Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

If using an aqueous base, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield 1-Boc-5-phenylpiperidine-3-carboxylic acid. The cis and trans isomers may be separable at this stage.

Characterization of 1-Boc-5-phenylpiperidine-3-carboxylic Acid

Thorough characterization is essential to confirm the structure and purity of the synthesized building block.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, s, 9H), piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), phenyl group protons (~7.2-7.4 ppm, m, 5H), and a broad singlet for the carboxylic acid proton (>10 ppm). The chemical shifts and coupling constants of the piperidine protons will differ for the cis and trans isomers. |

| ¹³C NMR | Resonances for the Boc group (C=O at ~155 ppm, quaternary carbon at ~80 ppm, and methyl carbons at ~28 ppm), piperidine ring carbons (in the range of 25-55 ppm), phenyl group carbons (~126-145 ppm), and the carboxylic acid carbonyl (~175 ppm). |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the deprotonated molecule. |

| IR (KBr) | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch for the Boc group (~1680-1700 cm⁻¹), and C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). |

Application in Amide Bond Formation

The carboxylic acid moiety of 1-Boc-5-phenylpiperidine-3-carboxylic acid is a versatile handle for the formation of amide bonds, a cornerstone reaction in medicinal chemistry. The following protocols detail reliable methods for amide coupling with primary and secondary amines.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This method is widely used due to its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.

Mechanism Insight:

Mechanism of EDC/HOBt mediated amide coupling.

Materials:

-

1-Boc-5-phenylpiperidine-3-carboxylic acid

-

Primary or secondary amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-Boc-5-phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM or EtOAc.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Table 2: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |

| EDC·HCl | HOBt | DIPEA/Et₃N | 70-95 | Water-soluble byproduct, mild conditions.[1] |

| DCC | DMAP | - | 75-90 | Byproduct (DCU) is often insoluble and can be filtered off.[2] |

| HATU | - | DIPEA/Et₃N | 80-98 | Highly efficient but more expensive. |

Application in Ester Bond Formation

The carboxylic acid of the title compound can also be readily converted to esters, which are valuable intermediates or final products in their own right.

Protocol 4: DCC/DMAP-Mediated Esterification (Steglich Esterification)

This method is particularly effective for the esterification of sterically hindered alcohols and proceeds under mild conditions.[3][4]

Mechanism Insight:

Mechanism of Steglich esterification.

Materials:

-

1-Boc-5-phenylpiperidine-3-carboxylic acid

-

Alcohol (primary or secondary)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 1-Boc-5-phenylpiperidine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.

-

Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Applications in Drug Discovery: A Scaffold for Neurological and Inflammatory Targets

The 5-phenylpiperidine-3-carboxylic acid core is a key structural feature in a number of biologically active molecules, particularly those targeting the central nervous system and inflammatory pathways.

-

Opioid Receptor Modulators: The rigid framework of the piperidine ring combined with the aromatic phenyl group is well-suited for interaction with the complex binding pockets of opioid receptors. Derivatives of this scaffold have been explored for the development of novel analgesics with potentially improved side-effect profiles. The carboxylic acid provides a convenient attachment point for introducing further diversity to modulate receptor subtype selectivity and pharmacokinetic properties.

-

Neurokinin-1 (NK1) Receptor Antagonists: NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting.[5][6] The 2-phenylpiperidine scaffold is a known pharmacophore for NK1 receptor antagonism.[7] The 5-phenylpiperidine-3-carboxylic acid building block provides a valuable starting point for the synthesis of novel NK1 receptor antagonists with potentially improved efficacy and safety.

Conclusion

1-Boc-5-phenylpiperidine-3-carboxylic acid is a strategically important and highly versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the efficient construction of a wide array of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable synthetic intermediate in the pursuit of novel therapeutics.

References

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Zaki, M. A., et al. (2018). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 9(6), 1233-1238.

- Sainsbury, M., et al. (1996). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 39(26), 5137-5140.

- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734.

- Hojo, K., et al. (2007). A Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. The Journal of Organic Chemistry, 72(23), 8786-8794.

- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734.

- Kamal, A., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(17), 1949-1952.

- Chen, C. H., et al. (1994). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles, 38(1), 141-148.

- Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Sawama, Y., et al. (2021). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 86(17), 11849-11858.

- Wikipedia. (n.d.). NK1 receptor antagonist.

- Yilmaz, I., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(16), 4947.

- Sharma, S., et al. (2023).

- Wikipedia. (n.d.).

- Muñoz, M., & Coveñas, R. (2021). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 13(16), 4079.

- Park, K. H., & Kurth, M. J. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ-diamino acid. Tetrahedron: Asymmetry, 14(4), 473-477.

- Singh, G., & Singh, G. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Organic Chemistry Portal. (n.d.).

- Hojo, K., et al. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. ChemRxiv.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.

- Li, H., et al. (2021). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Chinese Journal of Chemical Engineering, 38, 213-221.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- BOC Sciences. (n.d.).

- ResearchGate. (2015).

- Kumar, A., et al. (2019). Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. Bioorganic & Medicinal Chemistry Letters, 29(21), 126653.

- Vo, D. D., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3326.

- Sawama, Y., et al. (2021). One‐pot synthesis of N‐Boc‐amines (9) via Pd/C‐catalyzed hydrogenation. Chemistry – A European Journal, 27(40), 10394-10398.

- ResearchGate. (2014). Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)?

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety on 1-Boc-5-phenylpiperidine-3-carboxylic acid

Introduction: The Strategic Value of a Versatile Scaffold

1-Boc-5-phenylpiperidine-3-carboxylic acid is a highly valuable, non-canonical amino acid derivative that serves as a crucial building block in modern drug discovery and medicinal chemistry. Its rigidified piperidine core, decorated with a phenyl group, provides a defined three-dimensional architecture ideal for probing receptor-ligand interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions, while the carboxylic acid at the 3-position offers a versatile chemical handle for diversification.[1]

The strategic derivatization of this carboxylic acid group is a cornerstone of lead optimization, enabling the synthesis of compound libraries with modified polarity, hydrogen bonding capacity, and steric profiles. These modifications are critical for tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity. This guide provides an in-depth exploration of the core chemical strategies for derivatizing this functional group: amidation, esterification, and reduction to a primary alcohol. Each section presents the underlying chemical principles, field-proven protocols, and critical considerations for successful execution.

Core Principles: Managing Reactivity and Protection

The Carboxylic Acid: A Nucleophilic Challenge

The carboxylate group (–COOH) is a relatively poor electrophile. Direct reaction with nucleophiles like amines or alcohols is generally inefficient and requires harsh conditions that can compromise the integrity of the parent molecule. Therefore, activation of the carboxyl group is the universally accepted strategy.[2] This involves converting the hydroxyl portion of the carboxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by nucleophiles.

The Boc Protecting Group: An Acid-Labile Guardian

The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] However, its defining characteristic is its lability under acidic conditions, where it is readily cleaved to release the free amine. This acid sensitivity dictates the choice of reagents and conditions for all subsequent derivatization steps. Any protocol employing strong acids must be avoided to maintain the N-Boc protection.

Derivatization Pathway I: Amide Bond Formation via Carbodiimide Coupling

Amidation is arguably the most common and impactful derivatization of carboxylic acids in drug development. The resulting amide bond is metabolically robust and introduces a hydrogen bond donor and acceptor, profoundly influencing molecular interactions. The most reliable method for this transformation is carbodiimide-mediated coupling, often enhanced with activating additives.

Mechanism and Rationale

The reaction is initiated by the activation of the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is unstable and prone to hydrolysis or rearrangement into a stable N-acylurea byproduct.

To mitigate this, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are introduced.[4][5] These additives rapidly convert the O-acylisourea intermediate into a more stable, yet still highly reactive, active ester (e.g., an NHS ester). This semi-stable intermediate then reacts cleanly with the desired amine to form the target amide, improving yields and simplifying purification.[6][7]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1-Boc-5-phenylpiperidine-3-carboxylic acid

Introduction

1-Boc-5-phenylpiperidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

The presence of a phenyl group and a carboxylic acid moiety, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, dictates the analytical strategy.[3] The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, suitable for routine quality control. Additionally, a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method is presented for more demanding applications, such as impurity profiling and low-level quantification.

PART 1: Principle Analytical Method: RP-HPLC-UV

The developed RP-HPLC-UV method provides a reliable and accessible approach for the quantification of 1-Boc-5-phenylpiperidine-3-carboxylic acid. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group in the analyte's structure provides a strong chromophore, allowing for sensitive detection using a UV spectrophotometer.

Protocol: RP-HPLC-UV Quantification

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

-

Formic acid (FA), analytical grade.

-

Reference standard of 1-Boc-5-phenylpiperidine-3-carboxylic acid (purity ≥98%).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) Formic acid in water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.[4]

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh the sample containing 1-Boc-5-phenylpiperidine-3-carboxylic acid and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in acetonitrile) |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Run Time | 20 minutes |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 20 | 80 |

| 15.0 | 20 | 80 |

| 15.1 | 70 | 30 |

| 20.0 | 70 | 30 |

4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

5. Data Analysis and Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the sample solution is determined using the equation of the line obtained from the linear regression.

Visualization of the HPLC Workflow

Caption: Workflow for the RP-HPLC-UV analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.

PART 2: High-Sensitivity Method: LC-MS

For applications requiring higher sensitivity and specificity, such as the detection of trace impurities or analysis in complex matrices, an LC-MS method is recommended. This method couples the separation power of HPLC with the mass-selective detection of a mass spectrometer.

Protocol: LC-MS Quantification

1. Instrumentation and Materials:

-

LC-MS system equipped with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

All reagents and materials as listed for the HPLC-UV method, but of LC-MS grade.

2. Preparation of Solutions: Prepare solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and additives. The concentration range for the working standards may need to be adjusted to lower levels depending on the sensitivity of the mass spectrometer (e.g., 10, 50, 100, 250, 500 ng/mL).

3. LC-MS Conditions:

| Parameter | Condition |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in acetonitrile) |

| Gradient Program | See Table 3 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ion (SIM) | [M+H]⁺ = Expected m/z for the analyte |

Table 3: LC-MS Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

4. Data Analysis: Quantification is performed by monitoring the specific mass-to-charge ratio (m/z) of the analyte. A calibration curve is generated by plotting the peak area of the selected ion against the concentration of the working standards.

Visualization of the LC-MS Workflow

Caption: Workflow for the LC-MS analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.

PART 3: Method Validation

The described analytical methods should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[1][5] The validation should assess the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the sample solution, with a %RSD of ≤ 2.0%.

-

Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-